molecular formula C9H13NO2 B074575 2-Azaspiro[4.5]decane-1,3-dione CAS No. 1197-80-4

2-Azaspiro[4.5]decane-1,3-dione

Cat. No. B074575
CAS RN: 1197-80-4
M. Wt: 167.2 g/mol
InChI Key: BBZBYWMNNPPFKA-UHFFFAOYSA-N
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Description

2-Azaspiro[4.5]decane-1,3-dione is a chemical compound with the formula C9H13NO2 . It is a component of the chemical structures of several azapirones .


Synthesis Analysis

The synthesis of 2-Azaspiro[4.5]decane-1,3-dione has been reported in several studies . One efficient method involves copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate . Another method involves a domino reaction with unactivated yne-en-ynes and substituted aryl halides in the presence of Pd (OAc) 2 –PPh3 .


Molecular Structure Analysis

The molecular formula of 2-Azaspiro[4.5]decane-1,3-dione is C9H13NO2 . Its average mass is 167.205 Da and its monoisotopic mass is 167.094635 Da .


Chemical Reactions Analysis

The chemical reactions involving 2-Azaspiro[4.5]decane-1,3-dione have been studied in various contexts . For instance, it has been used in the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes and in the preparation of diazaspiro[4.5]decane with exocyclic double bonds .


Physical And Chemical Properties Analysis

2-Azaspiro[4.5]decane-1,3-dione has a molecular weight of 167.21 . More detailed physical and chemical properties may be available from specialized chemical databases .

Scientific Research Applications

Chemical Research

“2-Azaspiro[4.5]decane-1,3-dione” is a unique chemical compound with the linear formula C9H13NO2 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Synthesis of Spirotetramat

This compound is a key intermediate in the synthesis of Spirotetramat , a second-generation insecticide developed by Bayer CropScience . The synthesis process involves catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material .

Insecticide Development

Spirotetramat, synthesized from “2-Azaspiro[4.5]decane-1,3-dione”, is known for its unique two-way internal absorption and transport properties. It can be transported to any part of the plant, effectively preventing egg hatching and larval development of pests on roots and leaves .

Long-lasting Efficacy

Spirotetramat exhibits a long-lasting efficacy, and it can effectively control pests for as long as two months . This makes it a valuable tool in pest management and crop protection.

Environmental Safety

Spirotetramat, derived from “2-Azaspiro[4.5]decane-1,3-dione”, is characterized by high activity, low dosage, broad-spectrum insecticidal efficacy, and environmental safety . These characteristics meet China’s pesticide requirements , making it a promising candidate for sustainable agriculture.

Cost-Effective Synthesis

The synthesis of Spirotetramat from “2-Azaspiro[4.5]decane-1,3-dione” is considered cost-effective. The proposed method offers mild conditions, simple operation, and good to excellent yields in each step .

Mechanism of Action

Target of Action

The primary target of 2-Azaspiro[4.5]decane-1,3-dione is the GABAA receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

2-Azaspiro[4.5]decane-1,3-dione interacts with its targets, the GABAA receptors, resulting in potential anticonvulsant properties .

Biochemical Pathways

The affected biochemical pathway is the GABAergic pathway . This pathway is responsible for the majority of neuronal inhibition in the brain, and its modulation can have significant effects on neuronal excitability.

Pharmacokinetics

The ADME properties of 2-Azaspiro[4The compound is slightly soluble in dmso and methanol , which may influence its absorption and distribution in the body

Result of Action

The molecular and cellular effects of 2-Azaspiro[4.5]decane-1,3-dione’s action are primarily related to its potential anticonvulsant properties . By modulating GABAA receptor activity, it may help to reduce neuronal excitability and potentially prevent seizures .

Action Environment

The action, efficacy, and stability of 2-Azaspiro[4.5]decane-1,3-dione can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and distribution within the body . Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect its stability and activity.

Safety and Hazards

The safety data sheet for a similar compound, 1,4-Dioxa-8-azaspiro[4.5]decane, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin irritant, eye irritant, and may cause respiratory irritation .

properties

IUPAC Name

2-azaspiro[4.5]decane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c11-7-6-9(8(12)10-7)4-2-1-3-5-9/h1-6H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZBYWMNNPPFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90299441
Record name 2-azaspiro[4.5]decane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azaspiro[4.5]decane-1,3-dione

CAS RN

1197-80-4
Record name 1197-80-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130583
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-azaspiro[4.5]decane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural modifications to the 2-Azaspiro[4.5]decane-1,3-dione scaffold have been explored for anticonvulsant activity, and what is the impact of these modifications on activity?

A1: Researchers have investigated a variety of structural modifications to the 2-Azaspiro[4.5]decane-1,3-dione core to understand their impact on anticonvulsant activity. These modifications include:

    Q2: How does the lipophilicity of 2-Azaspiro[4.5]decane-1,3-dione derivatives correlate with their anticonvulsant activity?

    A2: Studies suggest a positive correlation between lipophilicity and anticonvulsant efficacy in a series of N-(pyridine-2-yl) derivatives of 2-Azaspiro[4.5]decane-1,3-dione []. This means that compounds with higher lipophilicity tend to exhibit stronger anticonvulsant activity []. This correlation suggests that lipophilicity might play a role in the compound's ability to cross the blood-brain barrier and reach its target site in the central nervous system.

    A2: While the precise mechanisms are yet to be fully elucidated, some studies provide insights:

    • Voltage-sensitive calcium channels (VSCCs): Although some N-(pyridine-2-yl) derivatives of 2-Azaspiro[4.5]decane-1,3-dione displayed anticonvulsant activity, they showed low affinity for VSCCs in in vitro tests []. This suggests that their anticonvulsant effects might be mediated through alternative mechanisms rather than direct interaction with VSCCs.

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